molecular formula C13H17NO4S B8491362 2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate

2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B8491362
M. Wt: 283.35 g/mol
InChI Key: DWSQIVFRZZMDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H17NO4S/c1-11-4-6-12(7-5-11)19(16,17)18-10-9-14-8-2-3-13(14)15/h4-7H,2-3,8-10H2,1H3

InChI Key

DWSQIVFRZZMDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN2CCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulfonylchloride (1 g) is added portionwise to a solution of 1-(2-hydroxyethyl)pyrrolidin-2-one (500 μL) and pyridine (1.5 mL) in dichloromethane (8 mL) chilled in an ice bath. The mixture is stirred at room temperature for 12 hours and partitioned between 1 M hydrochloric acid and diethylether. The organic phase is dried (MgSO4) and concentrated. The residue is chromatographed on silica gel (ethyl acetate) to give the title compound. Yield: 390 mg; Mass spectrum (ESI+): m/z=284 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.